4-(4'-Hydroxyphenyl)-2-butanone-d5
Overview
Description
4-(4’-Hydroxyphenyl)-2-butanone-d5, also known as deuterated raspberry ketone, is a stable isotope-labeled compound. It is structurally similar to the naturally occurring raspberry ketone, which is responsible for the characteristic aroma of raspberries. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Hydroxyphenyl)-2-butanone-d5 typically involves the deuteration of raspberry ketone. One common method is the catalytic hydrogenation of 4-(4’-Hydroxyphenyl)-3-buten-2-one in the presence of deuterium gas. The reaction is carried out under controlled conditions using a deuterium source and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of 4-(4’-Hydroxyphenyl)-2-butanone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity and isotopic enrichment of the final product are critical parameters that are closely monitored during production.
Chemical Reactions Analysis
Types of Reactions
4-(4’-Hydroxyphenyl)-2-butanone-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 4-(4’-Hydroxyphenyl)-2-butanone-d5 can be oxidized to 4-(4’-Hydroxyphenyl)-2-butanone-d5 carboxylic acid.
Reduction: Reduction can yield 4-(4’-Hydroxyphenyl)-2-butanol-d5.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4’-Hydroxyphenyl)-2-butanone-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme kinetics.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Environmental Studies: Used to trace the fate and transport of organic compounds in the environment.
Food Science: Employed in flavor research to study the metabolism and sensory properties of raspberry ketone.
Mechanism of Action
The mechanism of action of 4-(4’-Hydroxyphenyl)-2-butanone-d5 is similar to that of raspberry ketone. It is believed to exert its effects by modulating the activity of enzymes involved in lipid metabolism. The compound may enhance the breakdown of fats by increasing the activity of lipase enzymes. Additionally, it may influence the expression of genes related to adipogenesis and thermogenesis.
Comparison with Similar Compounds
Similar Compounds
Raspberry Ketone (4-(4’-Hydroxyphenyl)-2-butanone): The non-deuterated form, widely used in the food and fragrance industry.
Zingerone (4-(4’-Hydroxy-3’-methoxyphenyl)-2-butanone): A structurally similar compound with a spicy aroma, found in ginger.
Benzylacetone (4-Phenyl-2-butanone): Another related compound with applications in flavor and fragrance.
Uniqueness
4-(4’-Hydroxyphenyl)-2-butanone-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways without altering the compound’s chemical properties. This isotopic labeling also enhances the compound’s stability and resistance to metabolic degradation.
Properties
IUPAC Name |
1,1,1,3,3-pentadeuterio-4-(4-hydroxyphenyl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBTKGETPDVIK-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675952 | |
Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182219-43-8 | |
Record name | 4-(4-Hydroxyphenyl)(1,1,1,3,3-2H5)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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